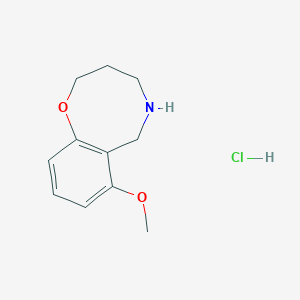

3-Amino-2,6-dichloroisonicotinaldehyde

Overview

Description

Molecular Structure Analysis

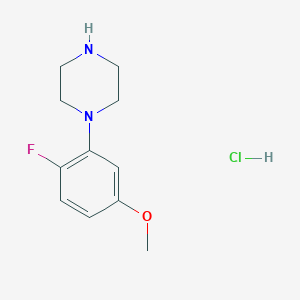

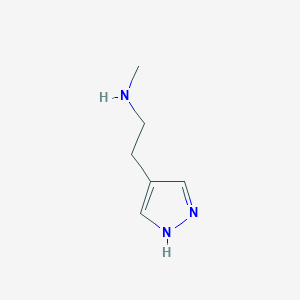

The molecular structure of 3-Amino-2,6-dichloroisonicotinaldehyde consists of a six-membered aromatic ring with two chlorine atoms, two nitrogen atoms, and an aldehyde group. Unfortunately, the specific structural analysis is not available in the search results.Physical And Chemical Properties Analysis

3-Amino-2,6-dichloroisonicotinaldehyde has a molecular weight of 191.01 g/mol. The specific physical and chemical properties are not available in the search results.Scientific Research Applications

1. Diversified Synthesis and α-Selective Glycosylation

- Summary of Application : This research focuses on the synthesis of a variety of unnatural 3-aminodeoxy sugars via diversified functionalization of a common glycal intermediate bearing a cyclic sulfamidate ketimine moiety . The attachment of various 3-aminodeoxy sugars to natural products or drugs is a prominent method for new drug development .

- Methods of Application : The researchers synthesized a variety of unnatural 3-aminodeoxy sugars via diversified functionalization of a common glycal intermediate bearing a cyclic sulfamidate ketimine moiety . The α-selective glycosylation reactions of these 3-aminodeoxy sugars and the structural modification of diosgenin were further investigated .

- Results or Outcomes : The research resulted in the synthesis of a variety of unnatural 3-aminodeoxy sugars, which could be used for new drug development .

2. Development and Application of Analytical Methods for Chiral Amino Acids

- Summary of Application : This research developed three different types of analytical methods for D,L-amino acid . These methods have been applied to various D-amino acid research studies, and can be applied to a wide range of analyses from food to biological samples .

- Methods of Application : The first method was constructed by combining pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), UHPLC separation, and UV and circular dichroism (CD) detection . The second method was a pre-column derivatization LC/MS method for D-alanine, D-serine, and D-aspartic acid and L-isomers in biological samples . The third method was a pre-column derivatization LC/MS method for highly sensitive and selective analysis of 20 D,L-amino acids .

- Results or Outcomes : The first method allowed for the determination of D,L-amino acids in food samples in a very short time of 5.5 minutes . The second and third methods allowed for the analysis of various D,L-amino acids in biological samples .

Safety And Hazards

The safety data sheet for 3-Amino-2,6-dichloroisonicotinaldehyde indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

3-amino-2,6-dichloropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O/c7-4-1-3(2-11)5(9)6(8)10-4/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYKYZVPABGBFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2,6-dichloroisonicotinaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Methylpropyl)pyrrolidin-2-yl]methanol](/img/structure/B1471220.png)

![5-Chloro-2-[(3-nitropyridin-2-yl)oxy]benzonitrile](/img/structure/B1471222.png)

![2,3-dichloro-N-[2-(dimethylamino)ethyl]aniline hydrochloride](/img/structure/B1471235.png)